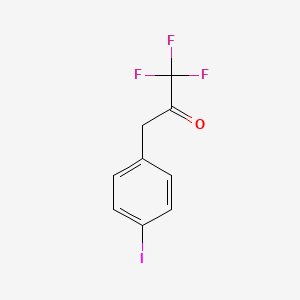

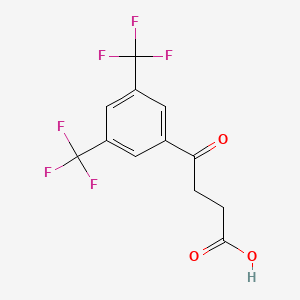

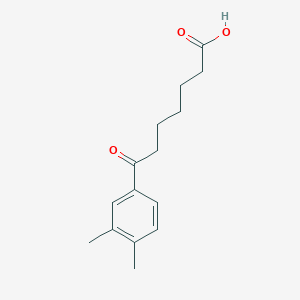

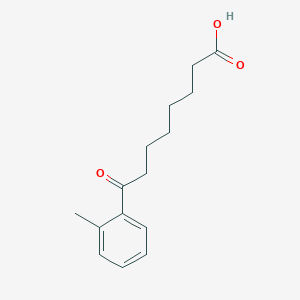

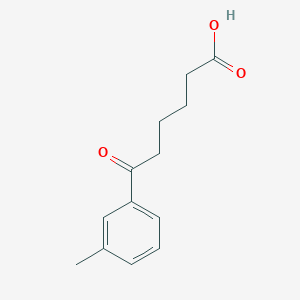

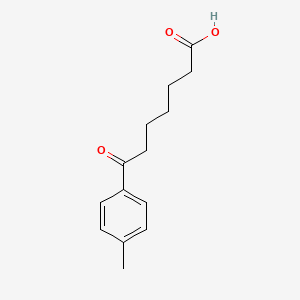

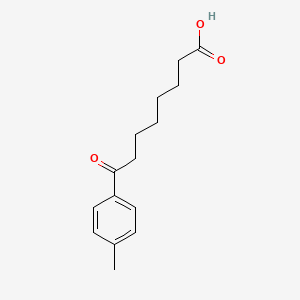

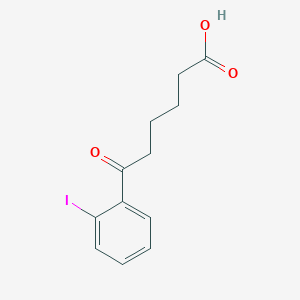

6-(2-Iodophenyl)-6-oxohexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(2-Iodophenyl)-6-oxohexanoic acid (IPHOX) is an organic compound with a unique structure and unique properties. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. IPHOX has been studied extensively for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has also been used in laboratory experiments to study the mechanism of action of various compounds.

Scientific Research Applications

Chemical Synthesis and Interconversion

6-(2-Iodophenyl)-6-oxohexanoic acid has been utilized in chemical synthesis and interconversion processes. Notably, a study demonstrated the preparation of 6-aroyl-4-oxohexanoic acids for intermediate use through acid-catalyzed solvolysis. This reaction occasionally yielded 5-aryl-2-furanpropionic acids instead of, or in addition to, the desired diketones. This highlights the compound's role in producing furans and anti-inflammatory agents (Short & Rockwood, 1969).

Mass Spectrometry Characterization

Mass spectrometry has been employed for the characterization of small oxocarboxylic acids, including 6-(2-Iodophenyl)-6-oxohexanoic acid. Studies using electrospray ionization coupled with triple quadrupole and TOF analyzer systems have elucidated possible fragmentation pathways of these acids, contributing significantly to the understanding of their behavior under various experimental conditions (Kanawati et al., 2007).

Enzymatic Production Methods

Enzymatic methods have been explored for the production of 6-oxohexanoic acid using 6-aminohexanoic acid. One study developed a method involving an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274, achieving a 100% yield of 6-oxohexanoic acid from 6-aminohexanoic acid. This method offers an efficient and environmentally friendly approach to producing oxo acids (Yamada et al., 2017).

Industrial Applications

In industrial settings, 6-(2-Iodophenyl)-6-oxohexanoic acid is implicated in the production of adipic acid. A process for producing adipic acid via the liquid-phase oxidation of cyclohexanone with molecular oxygen was investigated, presuming the generation of adipic acid via 6-oxohexanoic acid. This process, avoiding the generation of nitrous oxide, presents a more environmentally sustainable method for adipic acid production (Shimizu et al., 2003).

Mechanism of Action

Target of Action

It is structurally similar to 2-iodophenylacetic acid , which is known to undergo palladium-catalyzed reactions with allenes . This suggests that 6-(2-Iodophenyl)-6-oxohexanoic acid might interact with similar targets.

Mode of Action

It is likely that it interacts with its targets through a mechanism similar to that of 2-iodophenylacetic acid . This compound undergoes palladium-catalyzed reactions with allenes to form 1,3-butadienes . It also undergoes photolysis in carbon tetrachloride to form the corresponding chloro compound .

Biochemical Pathways

The related compound 2-iodophenylacetic acid is involved in the formation of functionalized benzofurans, isocoumarins, and benzopyrans . These compounds are known to have various biological activities, suggesting that 6-(2-Iodophenyl)-6-oxohexanoic acid might affect similar pathways.

Result of Action

The related compound 2-iodophenylacetic acid is known to form functionalized benzofurans, isocoumarins, and benzopyrans . These compounds have various biological activities, suggesting that 6-(2-Iodophenyl)-6-oxohexanoic acid might have similar effects.

properties

IUPAC Name |

6-(2-iodophenyl)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO3/c13-10-6-2-1-5-9(10)11(14)7-3-4-8-12(15)16/h1-2,5-6H,3-4,7-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVVKJITTRJRDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCC(=O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645393 |

Source

|

| Record name | 6-(2-Iodophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Iodophenyl)-6-oxohexanoic acid | |

CAS RN |

898790-71-1 |

Source

|

| Record name | 2-Iodo-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Iodophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.